molecular formula C8H11NO4S B3034712 Dimethyl 2-isothiocyanatopentanedioate CAS No. 21055-50-5

Dimethyl 2-isothiocyanatopentanedioate

Cat. No. B3034712
CAS RN: 21055-50-5
M. Wt: 217.24 g/mol
InChI Key: KLMJCPVACFOOCU-UHFFFAOYSA-N
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Description

Dimethyl 2-isothiocyanatopentanedioate is a compound that falls within the broader class of isothiocyanates, which are known for their applications in various fields including agriculture, pharmaceuticals, and organic synthesis. Isothiocyanates are characterized by the presence of an isothiocyanate group (-N=C=S), which is a functional group known for its reactivity and ability to participate in a variety of chemical reactions.

Synthesis Analysis

The synthesis of isothiocyanates can be achieved through the reaction of primary amines with carbon disulfide (CS2) in the presence of a catalyst such as 4-dimethylaminopyridine and an oxidant like tert-butyl hydroperoxide. This method has been shown to transform various amines into their corresponding isothiocyanates with yields ranging from 41 to 82% .

Molecular Structure Analysis

The molecular structure of isothiocyanate compounds can be complex, as evidenced by the synthesis of 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound. The crystal structures of this compound and its isomer were determined using X-ray single-crystal diffraction. The bond lengths in these compounds are within normal ranges, and the presence of weak C-H...N hydrogen bonds and van der Waals forces contribute to the stability of their crystal structures .

Chemical Reactions Analysis

Isothiocyanates are versatile in chemical reactions. For instance, 4-NN-dimethylaminoazobenzene 4'-isothiocyanate has been synthesized for peptide sequence analysis, demonstrating the reactivity of the isothiocyanate group in forming derivatives such as thiohydantoins, which are useful in analytical chemistry . Additionally, the reaction of TISCN with Al(CH3)3 to yield dimethylthallium isothiocyanatotrimethylaluminate showcases the ability of isothiocyanates to form complex organometallic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of isothiocyanates are influenced by their molecular structure. For example, the ability to form hydrogen bonds can affect the melting and boiling points of these compounds. The reactivity of the isothiocyanate group also plays a crucial role in determining the chemical properties, such as nucleophilicity and electrophilicity, which are essential for their applications in synthesis and industry .

Scientific Research Applications

Asymmetric Hydroformylation

  • Dimethyl 2-(formylmethyl)butanedioate, synthesized regioselectively from dimethyl itaconate, demonstrates the potential of asymmetric hydroformylation in organic synthesis (Kollár, Consiglio, & Pino, 1987).

Inhibition Performances in Corrosion Protection

  • Spirocyclopropane derivatives, including compounds with dimethyl groups, have been studied for their corrosion inhibition properties in acidic solutions, indicating their potential in material protection (Chafiq et al., 2020).

Structural Studies and Synthesis

  • Research on 2-(Dimethylamino)-1,3-dithiocyanatopropane, a related compound, has contributed to the understanding of crystal structures and provided insights into thermodynamic properties, which is crucial for further scientific investigations (Yu Guan-ping et al., 2011).

Phase Behavior Studies

  • Studies on 2,2-Dimethyl-1,3-propanediol have provided valuable data on phase behavior in carbon dioxide, contributing to our understanding of chemical interactions under varying conditions (Park, Han, & Lee, 2008).

Polymers Containing Sulfur

  • The synthesis of new thiodicarboxylic acids and thiodiols, involving dimethyl itaconate, for the creation of polyesters and polyurethanes, showcases the application of dimethyl derivatives in polymer chemistry (Kultys & Podkościelny, 1996).

Catalysis and Amination

  • The amination of 1,3-propanediols, including dimethyl variants, over a nickel catalyst under specific conditions, emphasizes the role of dimethyl compounds in catalytic processes (Fischer, Mallát, & Baiker, 1999).

Combustion Chemistry

  • The combustion characteristics of dimethylhexane, a compound structurally related to dimethyl derivatives, provide insights into the combustion behavior of hydrocarbon fuels, which is crucial for energy and environmental research (Sarathy et al., 2014).

properties

IUPAC Name

dimethyl 2-isothiocyanatopentanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4S/c1-12-7(10)4-3-6(9-5-14)8(11)13-2/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMJCPVACFOOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(=O)OC)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2-isothiocyanatopentanedioate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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